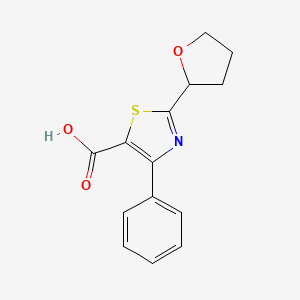![molecular formula C15H15NO B15203697 3-[4-(2-Aminocyclopropyl)phenyl]phenol](/img/structure/B15203697.png)
3-[4-(2-Aminocyclopropyl)phenyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-(2-Aminocyclopropyl)-[1,1’-biphenyl]-3-ol is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a biphenyl core with an aminocyclopropyl group and a hydroxyl group, which contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2-Aminocyclopropyl)-[1,1’-biphenyl]-3-ol typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Introduction of the Aminocyclopropyl Group: The aminocyclopropyl group can be introduced via a cyclopropanation reaction, where an alkene undergoes cyclopropanation using diazo compounds, ylides, or carbenes.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, typically using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of 4’-(2-Aminocyclopropyl)-[1,1’-biphenyl]-3-ol may involve large-scale Suzuki-Miyaura coupling reactions followed by cyclopropanation and hydroxylation steps. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
化学反应分析
Types of Reactions
4’-(2-Aminocyclopropyl)-[1,1’-biphenyl]-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The aminocyclopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted biphenyl derivatives.
科学研究应用
4’-(2-Aminocyclopropyl)-[1,1’-biphenyl]-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules and its role in enzyme inhibition.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
作用机制
The mechanism of action of 4’-(2-Aminocyclopropyl)-[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
4-(2-Aminocyclopropyl)phenol: Shares the aminocyclopropyl group but lacks the biphenyl core.
1-Aminocyclopropane-1-carboxylic acid: Contains the aminocyclopropyl group but differs in its overall structure and functional groups.
Uniqueness
4’-(2-Aminocyclopropyl)-[1,1’-biphenyl]-3-ol is unique due to its combination of a biphenyl core, an aminocyclopropyl group, and a hydroxyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.
属性
分子式 |
C15H15NO |
|---|---|
分子量 |
225.28 g/mol |
IUPAC 名称 |
3-[4-(2-aminocyclopropyl)phenyl]phenol |
InChI |
InChI=1S/C15H15NO/c16-15-9-14(15)11-6-4-10(5-7-11)12-2-1-3-13(17)8-12/h1-8,14-15,17H,9,16H2 |
InChI 键 |
DSOJSZXQRJGBCW-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


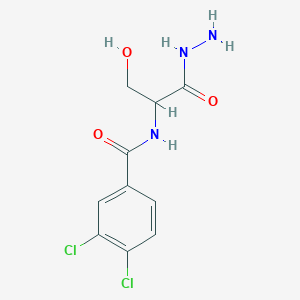
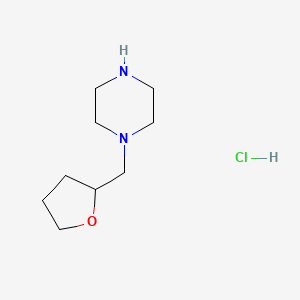
![(E)-3-[1-(4-bromophenyl)tetrazol-5-yl]-1,1,1-trifluoro-4-morpholin-4-ylbut-3-en-2-one](/img/structure/B15203636.png)
![Ethyl 6-((tert-butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15203643.png)

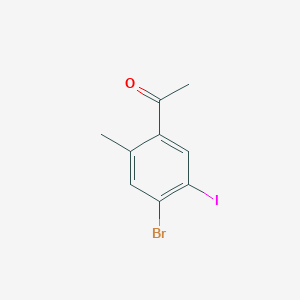

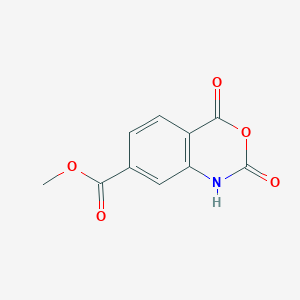
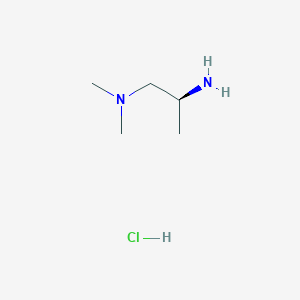
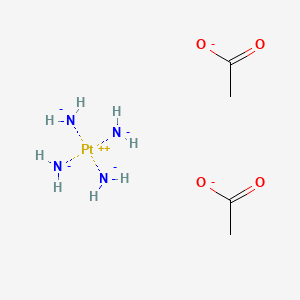


![(1R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B15203681.png)
